2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide is a useful research compound. Its molecular formula is C18H16ClN3O4 and its molecular weight is 373.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques
Crystal Engineering
The compound's structural elements, particularly the nitro and chloro substituents, facilitate crystal engineering applications, where they partake in forming molecular tapes through hydrogen and halogen bonding interactions. This utility is essential for designing materials with specific crystallographic properties (B. K. Saha, A. Nangia, & M. Jaskólski, 2005).
Material Science Applications
- High-Performance Polymers: Research into aromatic polyimides derived from thiophenyl-substituted benzidines with high refractive indices involves similar nitrobenzamide derivatives. These materials are valued for their transparency, thermal stability, and optical properties, suitable for high-tech applications such as advanced coatings and optoelectronics (P. Tapaswi et al., 2015).
Biological and Pharmacological Studies
Antimycobacterial Activity
Nitrobenzamide derivatives exhibit significant in vitro antitubercular activity, suggesting the potential of compounds like 2-chloro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzamide in the development of new antimicrobial agents. This application underscores the importance of structural modification in enhancing biological activity and specificity (Hongjiang Wang et al., 2019).
Cytotoxicity and Anticancer Research
Derivatives of nitrobenzamide, including 2-chloro-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-4-nitrobenzamide, are being explored for their cytotoxic effects against cancer cell lines. Such studies are pivotal for identifying new chemotherapeutic agents and understanding the molecular basis of their activity (B. Palmer et al., 1995).
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a common feature in this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring . These properties can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with similar structures have been reported to have diverse biological activities, including antitumor, anti-hiv, antibacterial and antifungal, anti-inflammatory, anticoagulant, triglyceride-lowering, and central nervous system stimulant effects .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been reported to possess strong antioxidant and protective effects against oxidative stress by scavenging reactive oxygen species .
Action Environment
Moreover, using chlorine as an isostere for hydrogen can increase potency, and improve solubility .
Properties
IUPAC Name |
2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c1-11-4-5-12(9-16(11)21-8-2-3-17(21)23)20-18(24)14-7-6-13(22(25)26)10-15(14)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAMZJUYGGUGTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.